molecular formula C10H12F2O2 B150618 4-Butoxy-2,3-difluorophenol CAS No. 136239-68-4

4-Butoxy-2,3-difluorophenol

Cat. No. B150618
M. Wt: 202.2 g/mol
InChI Key: HQFTTYLLNVHBGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluoro-substituted organic compounds often involves the strategic introduction of fluorine atoms into the molecular structure. For instance, the synthesis of 4-butyl-4′-[(4-butyl-2,6-difluorophenyl)ethynyl]biphenyl and its analogues, as discussed in one of the papers, involves the use of fluorinated precursors to achieve the desired substitution pattern . This suggests that similar strategies could be employed in the synthesis of 4-Butoxy-2,3-difluorophenol, potentially through the use of a difluorinated phenol precursor and subsequent introduction of the butoxy group.

Molecular Structure Analysis

The molecular structure of fluoro-substituted compounds is crucial as it can influence their physical and chemical properties. For example, the paper on the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives provides insights into the molecular structures confirmed by X-ray crystallography and NMR spectroscopy . These techniques could similarly be applied to determine the molecular structure of 4-Butoxy-2,3-difluorophenol, which would be expected to show the influence of the butoxy and difluoro substituents on the phenolic ring.

Chemical Reactions Analysis

The reactivity of fluoro-substituted compounds can vary significantly depending on the nature and position of the fluorine atoms. For instance, the synthesis and reactivity of a trifluoromethyl-substituted dielectrophile with hydroxylamine and hydrazine are explored, indicating that the presence of fluorine can affect the compound's reactivity in cyclocondensation reactions . This information could be extrapolated to predict the reactivity of 4-Butoxy-2,3-difluorophenol in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted compounds are often influenced by the presence of fluorine atoms. The dielectric study of synthesized compounds in one paper shows a trade-off between dielectric anisotropy and clearing points, which are important properties in the context of liquid crystals . Similarly, the thermal stability and resistance to aqueous hydrolysis of phenylsulfur trifluorides are discussed, highlighting the impact of fluorine on these properties . These studies suggest that 4-Butoxy-2,3-difluorophenol would also exhibit unique physical and chemical properties due to its fluorine content, which could be explored through similar experimental studies.

Scientific Research Applications

Structural Studies and Phase Transitions

The structural behavior of dithiadiazolyl radicals derived from 4ʹ-alkoxy-tetrafluorophenyl, including 4-butoxy variants, has been extensively studied. These compounds exhibit unique stacking patterns and phase transitions, as observed in the detailed DSC and variable temperature PXRD studies coupled with SQUID magnetometry. Such studies highlight the compound's interesting reversible and irreversible phase transitions under varying temperatures (Beldjoudi et al., 2018).

Electrochemical Analysis

Electrochemical properties of N-alkoxyarylaminyl radicals, including derivatives of 4-butoxy-2,3-difluorophenol, have been investigated. These studies, performed using cyclic voltammetry, highlight the compound's redox potential and stability, providing insights into its electrochemical behavior and potential applications in various fields such as battery technology or sensors (Miura & Muranaka, 2006).

Polymer Synthesis and Applications

4-Butoxy-2,3-difluorophenol is instrumental in the oxidative polymerization processes, as demonstrated in the synthesis of poly(2,6-difluoro-1,4-phenylene oxide) from 2,6-difluorophenol. The resultant polymers have been analyzed for their solubility, molecular weight, and thermal properties, showcasing their potential in creating new materials with specific characteristics for industrial applications (Ikeda et al., 2000).

Nanofluidic Devices and Synthetic Ion Channels

In the field of nanofluidic devices, derivatives of 4-butoxy-2,3-difluorophenol have been used to achieve optical gating of synthetic ion channels. This innovative approach has potential applications in controlled release, sensing, and information processing, marking a significant advancement in the field of nanotechnology (Ali et al., 2012).

Safety And Hazards

While specific safety and hazard information for 4-Butoxy-2,3-difluorophenol was not found, it’s important to handle all chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

4-butoxy-2,3-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c1-2-3-6-14-8-5-4-7(13)9(11)10(8)12/h4-5,13H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFTTYLLNVHBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598113
Record name 4-Butoxy-2,3-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxy-2,3-difluorophenol

CAS RN

136239-68-4
Record name 4-Butoxy-2,3-difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136239-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butoxy-2,3-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound (23) (40.0 g) and acetic acid (100 ml) were put in a reaction vessel under a nitrogen atmosphere, and hydrogen peroxide (31% aqueous solution; 40.4 ml) was added dropwise in the temperature range of 25° C. to 30° C., and the stirring was continued for another 2 hours. Then the reaction mixture was poured into a vessel containing sodium hydrogen sulfite solution (100 ml) and ethyl acetate (300 ml), and mixed. Then the mixture was allowed to separate into organic and aqueous phases, and the extraction was carried out. The organic phase obtained was washed sequentially with water and brine, and dried over anhydrous magnesium sulfate. Then the solvent was distilled off under reduced pressure, giving 31.7 g of 4-butoxy-2,3-difluorophenol (24). The yield based on the compound (23) was 90.2%.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
40.4 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

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